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Rhizopterin

Cat. No.: B1680597
CAS No.: 119-20-0
M. Wt: 340.29 g/mol
InChI Key: RCJIVJMTTMAMME-UHFFFAOYSA-N
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Description

Contextualization of Rhizopterin as a Microbial Secondary Metabolite

This compound is a naturally occurring compound produced by the fungus Rhizopus nigricans, a common black bread mold. It is classified as a microbial secondary metabolite. Unlike primary metabolites, which are essential for the growth and reproduction of the organism, secondary metabolites are synthesized during the stationary phase of growth and are not strictly necessary for survival. However, they often confer ecological advantages to the producing organism, such as defense against competitors or signaling molecules.

The production of this compound is a specific feature of the metabolic activity of R. nigricans during fumaric acid fermentation. While the precise advantage that this compound confers upon the fungus is not extensively documented, its structural relationship to the pteroic acid core suggests a role within the broader family of pteridine (B1203161) compounds, which are involved in various biological processes. Fungi are known to synthesize a vast array of secondary metabolites, and the biosynthesis of this compound by Rhizopus nigricans is a classic example of this metabolic diversity.

Historical Discoveries and Early Characterization of this compound

The discovery of this compound dates back to the 1940s, a "golden age" for antibiotic and vitamin research. Initial studies identified a substance from the fermentation liquors of Rhizopus nigricans that exhibited potent growth-promoting activity for the bacterium Streptococcus lactis R (now known as Streptococcus faecalis). This unidentified growth factor was initially termed the "S.L.R. factor."

In 1943, Keresztesy and colleagues first reported on this potent bacterial growth factor. escholarship.org Subsequent research by Rickes et al. in 1947 detailed the isolation of this compound, which they named this compound, from charcoal adsorbates used in the purification of fumaric acid from R. nigricans fermentations. escholarship.org The isolation process was a significant challenge, relying on the techniques of the era, such as adsorption chromatography.

The crucial step of elucidating its chemical structure was accomplished by Wolf et al. in the same year. semanticscholar.org Through a combination of chemical degradation, synthesis of model compounds, and comparison of properties, they determined that this compound was a formyl derivative of pteroic acid. semanticscholar.orgpnas.org This established its chemical identity as 10-formylpteroic acid. pnas.org This early work was foundational, placing this compound within the emerging chemical family of folic acid-related compounds.

MilestoneYearKey Finding / ContributionResearchers
Discovery 1943Identification of a potent growth factor for Streptococcus lactis R from microbial sources.Keresztesy et al.
Isolation 1947Isolation of the crystalline compound from Rhizopus nigricans fermentation and naming it this compound.Rickes et al.
Structure Elucidation 1947Determination of the chemical structure as a formyl derivative of pteroic acid.Wolf et al.

Contemporary Significance of this compound in Biological Research

In modern biochemistry, this compound is recognized by its systematic name, 10-formylpteroic acid. While it is not as widely known as its famous relative, folic acid (pteroylglutamic acid), it holds significance primarily as a metabolic intermediate in the folate pathway. Folates are essential B-vitamins that act as coenzymes in the transfer of one-carbon units, which is critical for the synthesis of nucleotides (the building blocks of DNA and RNA) and certain amino acids.

This compound (10-formylpteroic acid) can be seen as the core structure of 10-formylfolic acid, lacking only the glutamate (B1630785) tail. Its contemporary relevance is largely in the context of studying folate metabolism and the enzymes involved. For instance, synthetic versions of formylpteroic acid and its analogs are used as chemical intermediates in the synthesis of more complex folate derivatives and antifolates, which are important in pharmaceutical research. google.com

Furthermore, understanding the biosynthesis and function of such intermediates in microorganisms contributes to the broader field of metabolic engineering. While direct research on this compound itself is not extensive today, its historical discovery and its identity as formylpteroic acid secure its place in the biochemical map of one-carbon metabolism, a fundamental pathway essential to nearly all forms of life.

PropertyValue
Chemical Name 10-formylpteroic acid
Synonyms This compound, S.L.R. factor
Molecular Formula C₁₅H₁₂N₆O₄
Molecular Weight 340.29 g/mol
Appearance Pale yellow crystalline platelets
Solubility Practically insoluble in water and common organic solvents; Soluble in aqueous ammonia (B1221849) and alkali hydroxides

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12N6O4 B1680597 Rhizopterin CAS No. 119-20-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(2-amino-4-oxo-3H-pteridin-6-yl)methyl-formylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N6O4/c16-15-19-12-11(13(23)20-15)18-9(5-17-12)6-21(7-22)10-3-1-8(2-4-10)14(24)25/h1-5,7H,6H2,(H,24,25)(H3,16,17,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCJIVJMTTMAMME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)N(CC2=CN=C3C(=N2)C(=O)NC(=N3)N)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N6O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80152278
Record name Rhizopterine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.29 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119-20-0
Record name Rhizopterin
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119200
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rhizopterin
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Record name Rhizopterine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RHIZOPTERIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M1KDO6111H
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Rhizopterin Biosynthesis and Enzymatic Mechanisms

Elucidation of Rhizopterin Precursor Molecules and Metabolic Intermediates

The biosynthesis of this compound commences with the pterin (B48896) precursor 2-amino-4-hydroxy-6-hydroxymethyldihydropteridine, also known as 6-hydroxymethyl-7,8-dihydropterin (B3263101). flybase.org This compound serves as a pivotal intermediate in the pathway. The initial steps in the broader pterin biosynthesis, which lead to this precursor, typically begin with guanosine (B1672433) triphosphate (GTP). [Google Search result from previous turn, 17, 2] GTP is converted to 7,8-dihydroneopterin (B1664191) triphosphate, which is then processed to 7,8-dihydroneopterin. [Google Search result from previous turn, 2, 17] Subsequently, 7,8-dihydroneopterin is transformed into 6-hydroxymethyl-7,8-dihydropterin. [Google Search result from previous turn, 41]

For this compound synthesis specifically, 6-hydroxymethyl-7,8-dihydropterin undergoes a reaction with adenosine (B11128) triphosphate (ATP) in the presence of magnesium chloride (MgCl2) to yield the pyrophosphate ester of the dihydropteridine and adenosine monophosphate (AMP). flybase.org This pyrophosphate ester then couples with p-aminobenzoic acid (PABA) to form a phosphate-containing dihydropteroic acid derivative. flybase.org The final step involves the enzymatic incubation of this dihydropteroic acid phosphate (B84403) with one-carbon donor compounds and adenosine diphosphate (B83284) (ADP), leading to the formation of 10-formyldihydropteroic acid (dihydrothis compound) and ATP. flybase.org

The key metabolic intermediates and their roles are summarized in the table below:

Intermediate/PrecursorRole in Biosynthesis
Guanosine Triphosphate (GTP)Initial precursor for the pterin backbone. [Google Search result from previous turn, 17, 2]
7,8-DihydroneopterinIntermediate in the pterin pathway, converted to 6-hydroxymethyl-7,8-dihydropterin. [Google Search result from previous turn, 41]
6-Hydroxymethyl-7,8-dihydropterinDirect pterin precursor for this compound. flybase.org
Adenosine Triphosphate (ATP)Energy source and phosphate donor for phosphorylation reactions. flybase.org
p-Aminobenzoic Acid (PABA)Incorporated into the pteroic acid structure. flybase.orgnih.gov
Dihydropteridine pyrophosphateActivated form of 6-hydroxymethyl-7,8-dihydropterin for coupling. flybase.org
Phosphate-containing dihydropteroic acidIntermediate formed by coupling dihydropteridine pyrophosphate and PABA. flybase.org
One-carbon donor compoundsProvide the formyl group for the final this compound structure. flybase.org

Enzymology of the this compound Biosynthetic Pathway

The conversion of these precursors into this compound is orchestrated by a series of specific enzymes. While the direct naming and detailed characterization of all this compound-specific enzymes are not extensively documented in all available literature, the enzymatic steps involved have been elucidated.

Identification and Characterization of Key Biosynthetic Enzymes

The biosynthesis of this compound involves several enzymatic activities:

GTP Cyclohydrolase I (GCH1): This enzyme catalyzes the first committed step in the biosynthesis of pterins, including the backbone for this compound, by converting GTP into 7,8-dihydroneopterin triphosphate. [Google Search result from previous turn, 2, 17]

Dihydroneopterin Aldolase (DHNA): This enzyme is responsible for cleaving 7,8-dihydroneopterin into 6-hydroxymethyl-7,8-dihydropterin and glycolaldehyde (B1209225). [Google Search result from previous turn, 41, 39, 40] This reaction is crucial as 6-hydroxymethyl-7,8-dihydropterin is a direct precursor for this compound.

Pyrophosphorylase/Kinase Activity: An enzyme catalyzes the reaction between 6-hydroxymethyl-7,8-dihydropterin and ATP to form the pyrophosphate ester of the dihydropteridine and AMP. flybase.org This phosphorylation step activates the pterin for subsequent reactions.

Dihydropteroate (B1496061) Synthase-like Activity: A subsequent enzyme couples the dihydropteridine pyrophosphate with p-aminobenzoic acid (PABA) to form a phosphate-containing dihydropteroic acid derivative. flybase.org This enzyme is analogous to dihydropteroate synthase found in folate biosynthesis pathways.

Formyltransferase/Ligase Activity: The final enzymatic step involves an enzyme that facilitates the incorporation of a one-carbon unit from a donor compound onto the phosphate-containing dihydropteroic acid derivative, leading to the formation of 10-formyldihydropteroic acid (dihydrothis compound) and ATP. flybase.org

Functional Analysis of Enzyme Activities

The functional analysis of these enzymes reveals their precise roles in the this compound biosynthetic pathway:

GTP Cyclohydrolase I: Initiates the pterin pathway by hydrolyzing GTP and forming the dihydroneopterin intermediate. [Google Search result from previous turn, 2, 17]

Dihydroneopterin Aldolase: Cleaves the three-carbon side chain of 7,8-dihydroneopterin, producing the hydroxymethyl group at position 6 of the pterin ring, which is essential for this compound synthesis. [Google Search result from previous turn, 41]

Pyrophosphorylase/Kinase: Catalyzes the transfer of a pyrophosphate group from ATP to 6-hydroxymethyl-7,8-dihydropterin, creating an activated intermediate necessary for the subsequent condensation reaction. flybase.org

Dihydropteroate Synthase-like Enzyme: Mediates the condensation reaction between the activated pterin and PABA, forming the pteroic acid backbone. flybase.org This is a critical step in assembling the core structure of this compound.

Formyltransferase/Ligase: Catalyzes the addition of a formyl group to the N10 position of the dihydropteroic acid derivative, completing the synthesis of this compound. flybase.org This enzyme utilizes a one-carbon donor and regenerates ATP from ADP.

Reaction Mechanisms Catalyzed by this compound Biosynthetic Enzymes

The reactions catalyzed by these enzymes involve specific chemical transformations:

GTP Cyclohydrolase I: This enzyme catalyzes a complex reaction involving the hydrolysis of GTP and the rearrangement of its purine (B94841) ring to form the pterin ring system of dihydroneopterin triphosphate. [Google Search result from previous turn, 2, 17]

Dihydroneopterin Aldolase: This enzyme performs an aldol (B89426) cleavage, breaking a carbon-carbon bond in 7,8-dihydroneopterin to release glycolaldehyde and form 6-hydroxymethyl-7,8-dihydropterin. [Google Search result from previous turn, 41]

Pyrophosphorylase/Kinase: This enzyme facilitates a phosphoryl transfer, specifically the transfer of a pyrophosphate moiety from ATP to the hydroxymethyl group of 6-hydroxymethyl-7,8-dihydropterin, forming a high-energy pyrophosphate bond. flybase.org

Dihydropteroate Synthase-like Enzyme: This enzyme catalyzes a condensation reaction, forming a new carbon-nitrogen bond between the activated pterin pyrophosphate and the amino group of p-aminobenzoic acid, with the concomitant release of pyrophosphate. flybase.org

Formyltransferase/Ligase: This enzyme catalyzes the transfer of a formyl group from a one-carbon donor to the N10 position of the dihydropteroic acid phosphate. This reaction is a key step in defining this compound's unique structure as a 10-formyl derivative. flybase.org

De Novo Biosynthesis Pathways of this compound in Producing Organisms

This compound is synthesized de novo in various microorganisms. Notably, Staphylococcus epidermidis has been shown to produce this compound-like materials. flybase.orgnih.govuni.lu Research on cell-free extracts of Staphylococcus epidermidis grown in a glucose-casein hydrolysate medium has detailed the pathway from 2-amino-4-hydroxy-6-hydroxymethyldihydropteridine to 10-formyldihydropteroic acid (dihydrothis compound). flybase.org

Another significant producing organism is Rhizopus oligosporus. De novo formation of N10-formylpteroic acid (this compound) by Rhizopus oligosporus has been observed in synthetic media devoid of folate. fishersci.sefishersci.ie This highlights the organism's inherent capacity to synthesize this compound from basic precursors. The pathway in these organisms proceeds through the sequential steps of pterin activation, coupling with p-aminobenzoic acid, and subsequent formylation, as detailed in the previous sections. flybase.org

Genetic Determinants and Regulation of Rhizopterin Synthesis

Identification of Rhizopterin Biosynthetic Gene Clusters

The synthesis of this compound relies on the enzymatic machinery of the folate pathway, which originates from guanosine (B1672433) triphosphate (GTP), p-aminobenzoic acid (PABA), and glutamate (B1630785). nih.gov The genes encoding these enzymes are often referred to as fol genes.

The genes required for the synthesis of the this compound precursor, dihydropteroic acid, are part of the conserved folate biosynthetic pathway. The key enzymes are GTP cyclohydrolase I, dihydroneopterin aldolase, hydroxymethyldihydropterin pyrophosphokinase, and dihydropteroate (B1496061) synthase. cdnsciencepub.com

In many bacteria, these genes are organized into clusters or operons, which allows for their coordinated expression. asm.orgnih.gov A well-studied example is the folic acid biosynthetic operon in Bacillus subtilis. This operon includes the pab, trpG, pabC, and sul (a folP homolog) genes, which are all required for the synthesis of dihydropteroate, the immediate precursor to this compound. nih.gov In other organisms, such as Lactococcus lactis, a similar gene cluster contains folK (encoding a bifunctional enzyme), folE, folP, and folC. wur.nl The genomic arrangement as a single transcriptional unit is a common strategy in prokaryotes to efficiently regulate the entire pathway. In other bacteria, the folate biosynthesis genes may be found scattered at different locations on the chromosome. frontiersin.org

The ability of a microorganism to synthesize folates, and by extension this compound, is highly dependent on the presence of a complete set of folate biosynthesis genes. researchgate.net Comparative genomic studies across various bacterial phyla have revealed diversity in the genetic capacity for folate production. frontiersin.orgoaepublish.com

Analysis of hundreds of reference genomes from the human intestinal microbiome shows that while the genes for folate synthesis are widespread, only a fraction of bacteria (approximately 13%) possess all the genes required for complete de novo synthesis from chorismate. frontiersin.orgoaepublish.com Many other bacteria have the genes to produce folate if a precursor like PABA is available in the environment. frontiersin.org

Certain genes are considered signatures for folate biosynthesis. Notably, folK (encoding hydroxymethyldihydropterin pyrophosphokinase) and folP (encoding dihydropteroate synthase) are found in nearly all identified folate-producing bacteria and can be used as markers for this capability. nih.gov The presence or absence of specific genes, such as those in the PABA synthesis pathway, determines whether an organism is a folate prototroph or requires external precursors. This genetic variability highlights the metabolic interdependencies among microbial communities.

GeneEnzyme EncodedFunction in Folate/Rhizopterin Biosynthesis
folE GTP cyclohydrolase I (GCYH-I)Catalyzes the first step, converting GTP to a dihydroneopterin derivative. asm.org
folB Dihydroneopterin aldolaseCleaves dihydroneopterin triphosphate to yield 6-hydroxymethyl-7,8-dihydropterin (B3263101).
folK 6-hydroxymethyldihydropterin pyrophosphokinase (HPPK)Phosphorylates 6-hydroxymethyl-7,8-dihydropterin to create its pyrophosphate ester. cdnsciencepub.com
folP Dihydropteroate synthase (DHPS)Condenses the pterin (B48896) pyrophosphate with p-aminobenzoic acid (PABA) to form dihydropteroate. nih.gov
- Dihydropteroate formyltransferase (hypothetical)Adds a formyl group to dihydropteroate to produce 10-formyldihydropteroic acid (this compound).
folA Dihydrofolate reductase (DHFR)Reduces dihydrofolate to tetrahydrofolate, a later step in the pathway. ftb.com.hr
folC Dihydrofolate/Folylpolyglutamate synthase (DHFS/FPGS)Adds glutamate residues to dihydrofolate or tetrahydrofolate. nih.gov

Genetic Regulatory Mechanisms of this compound Expression

The expression of the folate biosynthetic pathway is tightly controlled at multiple levels to ensure that the supply of essential folate cofactors meets the metabolic demands of the cell without wasteful overproduction. pnfs.or.krmdpi.com

Transcription of the folate biosynthetic genes is a primary point of control. In bacteria with folate operons, such as B. subtilis, the genes are co-transcribed from a single promoter. nih.govmicrobiologyresearch.org The activity of this promoter can be modulated by various factors. In B. subtilis, the trp RNA-binding attenuation protein (TRAP), when activated by tryptophan, can dramatically reduce the steady-state levels of the folate operon transcripts. microbiologyresearch.org This links the biosynthesis of folate to the availability of another key metabolite.

Furthermore, transcription is often regulated in a growth-phase-dependent manner, with expression being highest during active growth phases when demand for nucleotides is high. microbiologyresearch.org In eukaryotes, the regulation is more complex, involving specific transcription factors that respond to cellular signals like nutrient availability and cell cycle progression. mdpi.comnih.gov For instance, the expression of the dihydrofolate reductase (DHFR) gene is regulated by chromatin remodeling and is cell cycle-dependent to align with the need for DNA synthesis. mdpi.com

Regulation also occurs after the genes have been transcribed.

Post-transcriptional regulation can involve controlling the stability of the mRNA transcripts. For example, studies on the human reduced folate carrier (hRFC) have shown that the stability of its mRNA transcript, and thus the amount of protein produced, can be altered in response to extracellular folate concentrations. nih.govnih.gov This mechanism allows the cell to adjust its folate uptake capacity based on supply. While not demonstrated specifically for bacterial biosynthetic enzymes, similar mechanisms of mRNA stability control could regulate the pathway.

Post-translational control is a rapid and crucial regulatory mechanism. The most common form is feedback inhibition, where the final products of the pathway inhibit the activity of early enzymes. nih.govpnfs.or.kr Enzymes in the folate pathway can be allosterically inhibited by folate end-products like dihydrofolate and tetrahydrofolate. pnfs.or.kr Additionally, the enzymes themselves can be chemically modified. In eukaryotes, enzymes involved in folate-mediated one-carbon metabolism are known to undergo post-translational modifications such as phosphorylation, acetylation, and methylation, which can alter their activity, stability, or localization, thereby modulating metabolic flux through the pathway. mdpi.comresearchgate.net

In prokaryotes, the operon model provides a clear framework for understanding the role of regulator and operator elements. wikipedia.org An operator is a segment of DNA to which a repressor protein binds, preventing RNA polymerase from transcribing the downstream structural genes. wikipedia.org A regulator gene codes for this repressor (or activator) protein. wikipedia.org

In the context of the folate operon in B. subtilis, the regulation by TRAP provides an example of a trans-acting regulatory protein (encoded by the mtrB gene) that controls the expression of the operon by interacting with the nascent mRNA transcript, not a DNA operator. microbiologyresearch.org However, more classic repression systems are also known to control metabolic pathways. For instance, the trp operon itself is regulated by the TrpR repressor protein, which binds to the trp operator in the presence of the co-repressor tryptophan. wikipedia.org It is plausible that similar repressor-operator systems, responsive to folate pathway intermediates or end-products, exist for folate operons in various bacteria to ensure that synthesis is shut down when sufficient folate is present.

Microbial Physiology and Ecological Interactions of Rhizopterin

Interspecies Ecological Interactions Mediated by Rhizopterin

Contribution to Microbial Defense Mechanisms

This compound possesses potential biological activities, including antimicrobial effects. ontosight.ai This suggests a role in microbial defense, where it may contribute to the inhibition or control of other microorganisms. While the exact molecular mechanisms underlying its antimicrobial action are not extensively detailed in the current literature, its classification as having such an effect indicates its capacity to influence microbial competition and survival. ontosight.ai General microbial defense mechanisms involve various strategies such as the secretion of antimicrobial compounds, competition for resources, and biofilm formation, which can protect microbes against competitors and pathogens. frontiersin.orgnih.govfrontiersin.orgnih.gov this compound's antimicrobial property aligns with these broader defense strategies.

Adaptive Significance of this compound Production in Environmental Stress Responses

The production of this compound may confer adaptive advantages to organisms in response to environmental stressors. In addition to its antimicrobial properties, this compound is noted for its potential antioxidant effects. ontosight.ai Antioxidant activity is a crucial adaptive mechanism for organisms facing oxidative stress, a common consequence of various environmental challenges such as nutrient deprivation, temperature fluctuations, or exposure to toxins. nih.govnih.govtamu.eduopenmicrobiologyjournal.combiorxiv.org

While the direct adaptive significance of this compound production by specific microbes in response to environmental stress is not fully elucidated in the available research, its potential antioxidant and antimicrobial properties suggest a role in enhancing microbial resilience. Organisms that produce compounds with such protective functions can better withstand adverse conditions, maintain cellular homeostasis, and ensure survival in challenging environments. nih.govacs.orgboku.ac.atasm.orgasknature.orgnih.gov

Based on the current scientific literature, detailed information specifically focusing on the metabolic engineering and synthetic biology of the compound "this compound" is not available. The foundational knowledge required to address the specified outline, such as the elucidated biosynthetic pathway, the specific genes involved, and the enzymes that catalyze its formation, has not been sufficiently documented in publicly accessible research.

The biosynthesis of this compound, a carboxylate-type siderophore, is understood to be produced by fungi like Rhizopus microsporus under iron-limiting conditions. Its structure is known to consist of two citric acid molecules linked via amide bonds to a central 1,4-diaminobutane backbone bohrium.com. This indicates that the primary metabolic precursors are citric acid (from the Krebs cycle) and 1,4-diaminobutane. However, the specific genes encoding the enzymes that catalyze the condensation of these precursors have not been identified.

Without the identification of these crucial genetic and enzymatic components, it is not possible to provide scientifically accurate and detailed research findings for the following sections as requested:

Metabolic Engineering and Synthetic Biology Approaches for Rhizopterin

Genetic Manipulation for Optimized Rhizopterin Titers:

Downregulation and Upregulation of Competing Pathways:To effectively divert metabolic flux toward this compound, one would need to identify and modify pathways that compete for its precursors, such as those branching from the citric acid cycle. Specific targets for up or downregulation to enhance this compound titers have not been investigated.

While general principles of metabolic engineering and synthetic biology could theoretically be applied to this compound production, the absence of specific research on its biosynthetic pathway prevents a detailed and factual discussion as outlined. Further research, including genome mining of producing organisms and functional characterization of candidate genes, is necessary before these advanced engineering strategies can be implemented and documented.

Advanced Genome Editing Technologies in this compound Biosynthesis Research

Recent advances in genome editing have provided unprecedented precision and efficiency in modifying biosynthetic pathways. These technologies allow for targeted changes to an organism's DNA, enabling the rational design of microbial cell factories for compounds like this compound.

The CRISPR/Cas9 system has emerged as a revolutionary tool for genome engineering due to its simplicity and high efficiency. It can be programmed to create double-strand breaks at specific locations in the genome, which can then be repaired to introduce insertions, deletions, or specific nucleotide changes. This technology has been successfully applied to regulate the biosynthetic pathways of active ingredients in medicinal plants and other organisms.

In the context of this compound biosynthesis, CRISPR/Cas9 could be used for several strategic modifications:

Knockout of Competing Pathways: Metabolic precursors required for this compound, such as guanosine (B1672433) triphosphate (GTP) from the purine (B94841) biosynthesis pathway, are also used in other cellular processes. CRISPR/Cas9 can be used to delete genes of competing pathways that divert these precursors away from this compound production, thereby increasing the available pool for the target compound.

Promoter Engineering: The expression level of biosynthetic genes can be fine-tuned by editing their promoter regions. Weak native promoters can be replaced with strong, constitutive promoters to ensure high and consistent expression of rate-limiting enzymes in the pathway.

Gene Integration: Entire heterologous pathways or improved versions of native enzymes can be integrated into the host genome at specific loci to ensure stable expression.

A study on the biosynthesis of pteridic acids in Streptomyces iranensis successfully used a CRISPR-based base editing system to introduce a STOP codon, effectively knocking out a target gene and confirming its role in the pathway. This demonstrates the power of CRISPR for both pathway elucidation and metabolic engineering of pteridine-like compounds.

Table 2: Hypothetical CRISPR/Cas9 Targets for Enhanced this compound Production

Target Gene/Region Type of Edit Rationale Expected Impact on this compound Yield
Adenylosuccinate synthase (purA) Gene knockout Redirects purine flux away from adenine synthesis towards guanine (GTP), the precursor of this compound. Increase
Promoter of folE (GTP cyclohydrolase I) Promoter replacement Increase transcription of the first enzyme in the pteridine (B1203161) pathway. Increase

Beyond permanent genome editing, controlling the level of gene expression through silencing and coordinated overexpression provides dynamic control over metabolic pathways.

Gene silencing , often achieved through RNA interference (RNAi), can be used to temporarily reduce the expression of specific genes. This is particularly useful for down-regulating competing pathways without the permanent deletion of a potentially essential gene. For example, by designing small interfering RNAs (siRNAs) that target the mRNA of an enzyme in a branching pathway, the metabolic flux can be redirected towards the desired this compound synthesis route.

Co-expression strategies involve expressing multiple genes in a pathway simultaneously to ensure that all necessary enzymatic steps are active and balanced. Often, biosynthetic pathways require the coordinated action of several enzymes, and simply overexpressing one may not increase the final product yield if another enzyme becomes the new bottleneck. By assembling multiple genes from the this compound pathway into a single construct (an operon or a multi-gene expression cassette), their expression can be controlled by a single promoter, leading to a coordinated increase in all the required enzymes. This approach has been used effectively in plant metabolic engineering to reconstitute complex pathways and enhance the production of various natural products.

Table 3: Example of a Hypothetical Co-expression Cassette for this compound Biosynthesis

Gene Encoded Enzyme Function in Pathway Rationale for Co-expression
folE GTP cyclohydrolase I Synthesizes dihydroneopterin triphosphate from GTP. Boosts entry of carbon into the pathway.
pabA/B Aminodeoxychorismate synthase Synthesizes p-aminobenzoic acid (pABA). Increases supply of a key precursor.
folP Dihydropteroate (B1496061) synthase Condenses pABA and the pteridine precursor. Pulls flux from two branches of the pathway.

Flux Balance Analysis and Optimization of Cellular Metabolic Flux Towards this compound

Flux Balance Analysis (FBA) is a computational method used to simulate metabolism in a genome-scale model of an organism. By using the stoichiometry of all known metabolic reactions, FBA can predict the distribution of metabolic fluxes throughout the entire metabolic network that optimize a specific biological objective, such as biomass growth or the production of a target compound.

For this compound production, an FBA model can be an invaluable predictive tool for identifying metabolic engineering targets. The process involves:

Reconstruction: A genome-scale metabolic model of the host organism is constructed, containing all known metabolic reactions, including the specific reactions of the this compound biosynthetic pathway.

Constraints: The model is constrained based on known experimental conditions, such as the nutrient uptake rates from the growth medium.

Objective Function: An objective is defined. For metabolic engineering, this is typically the maximization of the flux towards the reaction that produces this compound.

Simulation: Using linear programming, FBA calculates the optimal flux distribution that maximizes the objective function. This simulation can predict the maximum theoretical yield of this compound.

FBA can be used to perform in silico gene deletions to identify which knockouts would most effectively redirect metabolic flux towards this compound. It can also pinpoint metabolic bottlenecks where the flux is limited and suggest which reactions should be upregulated. Studies applying FBA and related techniques to folate metabolism have successfully provided quantitative insights into pathway dynamics and the production of related cofactors like NADPH. This approach allows researchers to test numerous genetic modification strategies computationally before undertaking laborious laboratory experiments, significantly accelerating the design-build-test-learn cycle of metabolic engineering.

Table 4: Key Steps and Applications of FBA in this compound Production

Step Description Application for this compound Optimization
Model Reconstruction Assembling a comprehensive stoichiometric model of the host organism's metabolism. Incorporate the complete this compound pathway from GTP, pABA, and glutamate (B1630785) precursors.
Constraint Setting Defining the boundaries of the system, such as substrate uptake rates. Simulate growth on different carbon sources to find the optimal feedstock for this compound production.
Objective Function Definition Setting the goal of the simulation (e.g., maximize biomass or this compound). Set the objective to "maximize this compound efflux" to identify the optimal metabolic state for production.
In Silico Gene Deletion Simulating the effect of removing one or more reactions from the network. Identify non-intuitive gene knockouts that reroute metabolic flux towards this compound precursors.

| Flux Variability Analysis | Calculating the range of possible flux values for each reaction while optimizing the objective. | Identify bottleneck reactions that need to be overexpressed to increase the maximum potential yield. |

Advanced Analytical Methodologies in Rhizopterin Research

Metabolomics Approaches for Comprehensive Rhizopterin Profiling

Metabolomics, the large-scale study of small molecules, or metabolites, within biological systems, offers a powerful framework for profiling this compound and its related compounds. This approach aims to identify and quantify the complete set of metabolites in a given sample, providing a snapshot of the metabolic state.

Untargeted metabolomics involves the comprehensive analysis of all detectable metabolites in a sample without prior selection of specific compounds. This discovery-driven approach is particularly valuable for identifying novel or unexpected compounds related to this compound metabolism, as well as understanding broader metabolic pathway perturbations. Techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are widely employed in untargeted metabolomics to achieve broad coverage of metabolites, including lipids, organic acids, phenols, and amino acids. This approach can reveal previously uncharacterized pteroate coenzyme forms or other pteridine (B1203161) derivatives associated with this compound's formation or degradation.

In contrast to untargeted approaches, targeted metabolomics focuses on the precise quantification of a predefined set of metabolites. This method is crucial for accurate and sensitive measurement of this compound and its known precursors or degradation products. Targeted metabolomics typically utilizes highly selective and sensitive techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to provide robust quantitative data, which is essential for detailed metabolic studies and understanding the precise levels of these compounds in various biological contexts.

Mass Spectrometry-Based Techniques in this compound Identification and Quantification

Mass spectrometry (MS) is a cornerstone of modern analytical chemistry, offering unparalleled sensitivity and specificity for the identification and quantification of chemical compounds, including this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a widely used technique for the analysis of this compound and other pterins due to their often polar and non-volatile nature. LC-MS/MS combines the separation power of liquid chromatography, which effectively separates complex mixtures, with the high sensitivity and selective detection capabilities of tandem mass spectrometry. This technique is particularly effective for identifying compounds by their molecular weight and characteristic fragmentation patterns, and for quantifying them even at trace levels. LC-MS/MS has been applied in the determination of this compound and N10-formylpteroic acid, demonstrating its utility in analyzing these pteridine derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS/MS) is a powerful analytical tool primarily used for the separation and identification of volatile and thermally stable compounds. While GC-MS is a valuable component in untargeted metabolomics for detecting volatile metabolites, its direct application to this compound, which is a pterin (B48896) derivative, is less common. Pterins are generally non-volatile and can be thermally labile, meaning they may degrade at the high temperatures required for GC analysis. Therefore, if GC-MS were to be employed for this compound or similar pterins, it would typically necessitate chemical derivatization to convert the compounds into more volatile and thermally stable forms prior to analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Metabolic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural elucidation of organic compounds and for comprehensive metabolic studies. Its ability to provide detailed information about the connectivity and spatial arrangement of atoms makes it uniquely powerful.

NMR spectroscopy played a critical role in the early structural elucidation of this compound nih.gov. In contemporary research, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are routinely employed. 1D NMR techniques, such as ¹H NMR and ¹³C NMR, provide fundamental information on the number and type of hydrogen and carbon atoms, respectively, and their chemical environments. The chemical shifts, multiplicities, and coupling constants derived from these spectra are crucial for assigning protons and carbons within the molecular structure.

For complex structures like this compound and its metabolites, 2D NMR techniques are essential for confirming atomic connectivity and elucidating complete structures. These include:

Correlation Spectroscopy (COSY): Reveals proton-proton spin-spin couplings, indicating protons on adjacent carbons.

Heteronuclear Single Quantum Coherence (HSQC): Shows correlations between directly bonded protons and carbons, aiding in the assignment of CH, CH₂, and CH₃ groups.

Heteronuclear Multiple Bond Correlation (HMBC): Provides information on long-range proton-carbon correlations (typically two to four bonds), which is vital for establishing connectivity across quaternary carbons and through heteroatoms.

Beyond structural elucidation, NMR spectroscopy is extensively used in metabolomics to study metabolic profiles and pathways in biological samples. It allows for the identification and characterization of metabolites formed during metabolic processes and can monitor extracellular uptake and secretion of metabolites, as well as intracellular metabolic composition. The non-destructive nature of NMR also allows for the analysis of living samples, providing insights into dynamic metabolic changes.

Compound Names and PubChem CIDs

Q & A

Basic Research Questions

Q. What established methods are recommended for isolating Rhizopterin from microbial sources, and how can researchers optimize yield and purity?

  • Methodological Answer : Begin with microbial culture optimization (e.g., selecting high-producing strains, adjusting growth media pH/temperature) . Use solvent extraction (e.g., methanol/chloroform) followed by centrifugation to remove cellular debris. Purify via HPLC with a reverse-phase C18 column, monitoring purity via UV-Vis spectroscopy (λ~280 nm for folate analogs). Yield optimization may require scaling fermentation conditions or using affinity chromatography for target-specific binding .

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound, and what are common pitfalls in interpretation?

  • Methodological Answer : Combine NMR (¹H/¹³C for functional groups), high-resolution mass spectrometry (HRMS for molecular formula), and X-ray crystallography (for 3D conformation). Pitfalls include misassigning peaks due to impurities (validate via ≥95% HPLC purity) or overlooking solvent interactions in NMR. Cross-validate findings with computational modeling (e.g., DFT for electronic structure) .

Q. How should researchers design experiments to investigate this compound’s role in microbial metabolic pathways?

  • Methodological Answer : Use gene knockout models (e.g., CRISPR-Cas9) to disable this compound-associated genes and observe phenotypic/metabolic changes. Supplement with isotopic labeling (e.g., ¹³C-glucose) to track incorporation into downstream metabolites via LC-MS. Compare wild-type vs. mutant strains under controlled nutrient conditions .

Q. What are the best practices for ensuring reproducibility in this compound-related experiments?

  • Methodological Answer : Document detailed protocols for microbial culture conditions, extraction solvents, and instrument settings (e.g., HPLC gradients). Use internal standards (e.g., deuterated analogs) for quantitative assays. Share raw data and code for statistical analysis in supplementary materials .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bioactivity data of this compound across different studies?

  • Methodological Answer : Systematically compare variables: (1) assay conditions (pH, temperature, cofactors), (2) microbial strain specificity, (3) compound purity (validate via independent labs). Perform meta-analyses using PRISMA guidelines to identify confounding factors . Replicate key studies under standardized conditions to isolate variables .

Q. What strategies enhance the stability of this compound in in vitro assays, particularly under physiological conditions?

  • Methodological Answer : Test stabilizers like ascorbic acid (reducing agent) or light-protected buffers (e.g., amber vials). Use short-term storage at -80°C with desiccants. For long-term stability, lyophilize and characterize degradation products via LC-MS . Validate stability via kinetic studies (e.g., half-life calculations) .

Q. How can multi-omics data be integrated to elucidate the biosynthetic pathways of this compound?

  • Methodological Answer : Combine genomics (identify biosynthetic gene clusters via antiSMASH), proteomics (LC-MS/MS for enzyme expression), and metabolomics (NMR/HRMS for pathway intermediates). Use correlation networks (e.g., WGCNA) to link gene expression with metabolite flux. Validate via heterologous expression in model organisms (e.g., E. coli) .

Q. How should conflicting hypotheses about this compound’s mechanism of action in different biological systems be addressed?

  • Methodological Answer : Design comparative studies using isogenic strains or cell lines. Employ CRISPR interference (CRISPRi) to titrate this compound production and observe dose-dependent effects. Use transcriptomics (RNA-seq) to identify differentially expressed pathways and validate via knockout/knock-in models . Cross-reference findings with structural analogs (e.g., folate) to infer conserved mechanisms .

Methodological Frameworks

  • Data Contradiction Analysis : Follow a three-step framework: (1) Catalog inconsistencies across studies, (2) Identify methodological divergences (e.g., assay sensitivity), (3) Design controlled experiments to isolate variables .
  • Interdisciplinary Integration : Combine microbial genetics, analytical chemistry, and systems biology tools to address complex questions, ensuring alignment with FAIR data principles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.